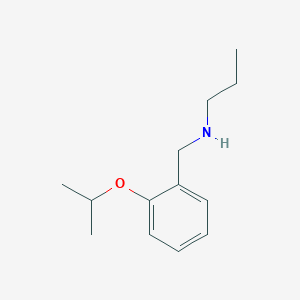
N-(2-Isopropoxybenzyl)-1-propanamine
Vue d'ensemble
Description
“N-(2-Isopropoxybenzyl)-2-butanamine” is a biochemical used for proteomics research . Its molecular formula is C14H23NO, and it has a molecular weight of 221.34 .
Molecular Structure Analysis
The molecular structure of “N-(2-Isopropoxybenzyl)-2-butanamine” consists of 14 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“N-(2-Isopropoxybenzyl)-2-butanamine” has a molecular weight of 221.34 g/mol . Other physical and chemical properties are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis and Functionalization
- Bulky Alkylaminophenol Chelates: Aminophenols, including compounds like N-(2-Isopropoxybenzyl)-1-propanamine, are significant in coordination chemistry. Their structural and electronic character and the potential for bioactivation are notable. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines is a challenge, but recent studies describe successful methods, highlighting their potential for further functionalization (Olesiejuk et al., 2018).
Analysis and Detection Methods
- Analytical Methods for Isomers: Research has developed methods to distinguish compounds like N-(2-Isopropoxybenzyl)-1-propanamine from their isomers. Techniques like liquid chromatography and mass spectrometry are crucial for identifying these compounds, which are often structurally similar to controlled substances (Deruiter et al., 1990).
- Detection in Biological Samples: Techniques using molecular-imprinted polymer-based sorbents have been applied to detect trace amounts of similar compounds in biological samples like urine. This method enhances sensitivity and specificity, crucial for forensic and clinical toxicology (Bykov et al., 2017).
Potential Pharmacological Properties
- Receptor Interaction Profiles: N-2-methoxybenzyl derivatives of phenethylamines, structurally related to N-(2-Isopropoxybenzyl)-1-propanamine, have been studied for their interaction with various receptors. These studies help understand their potential pharmacological effects, which could range from hallucinogenic to stimulant properties (Rickli et al., 2015).
Chemical Characterization
- Spectroscopic and Crystallographic Characterization: Substitution reactions of compounds similar to N-(2-Isopropoxybenzyl)-1-propanamine have been explored, leading to the synthesis of fully substituted derivatives. These compounds have been characterized using techniques like mass spectrometry, infrared spectroscopy, and X-ray crystallography, providing in-depth insights into their chemical structure (Elmas, 2017).
Propriétés
IUPAC Name |
N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUSEKDBOXFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropoxybenzyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



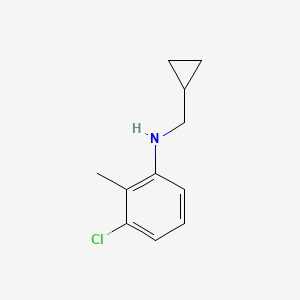
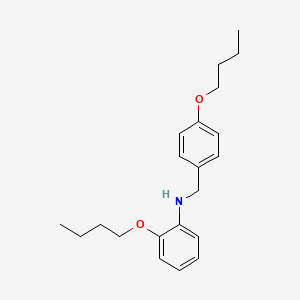
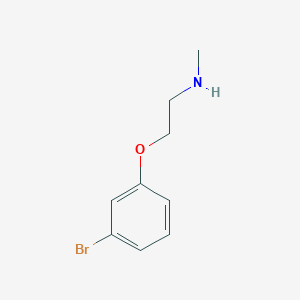
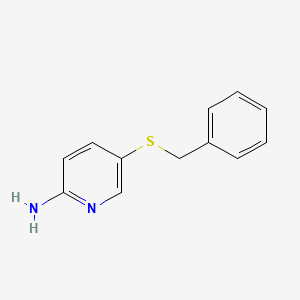

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
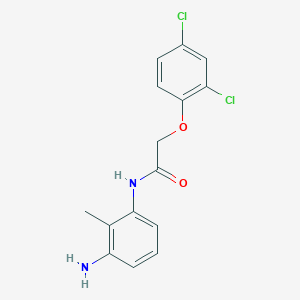
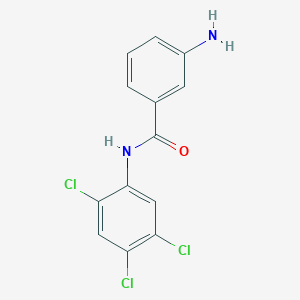
![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)
